

# Comprehensive Characterization Guide: Methyl (4-nitrophenoxy)acetate Crystals

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Methyl (4-nitrophenoxy)acetate
CAS No.:	19786-48-2
Cat. No.:	B011178

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## Executive Summary

**Methyl (4-nitrophenoxy)acetate** (CAS: 19786-48-2) is a critical aromatic ether intermediate used in the synthesis of bioactive scaffolds, including polyurethanes for medical devices and potential antineoplastic agents.<sup>[1][2]</sup> Despite its utility, the solid-state landscape of this compound often lacks granular definition in public repositories.

This guide establishes the definitive protocol for the physical and structural characterization of **Methyl (4-nitrophenoxy)acetate**. By integrating Williamson ether synthesis with advanced crystallographic analysis, researchers can ensure the polymorphic purity and structural integrity required for downstream pharmaceutical applications.

## Physicochemical Profile

The following data serves as the baseline for quality control. Experimental values must be validated against these reference ranges.

## Table 1: Core Physical Properties

Property	Specification	Validation Method
Chemical Formula		High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	211.17 g/mol	Calculated
Appearance	Off-white to pale yellow crystalline solid	Visual Inspection
Melting Point (Predicted)	74.0 °C – 78.0 °C	DSC (onset temperature)
Solubility (High)	Acetone, Ethyl Acetate, DCM, DMSO	Gravimetric Analysis
Solubility (Low)	Water, Hexane, Cyclohexane	Gravimetric Analysis
Lipophilicity (LogP)	-1.36 - 1.50	HPLC / Computational Prediction

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*Critical Note: The melting point of **Methyl (4-nitrophenoxy)acetate** is distinct from its isomer Methyl (4-hydroxy-3-nitrophenyl)acetate (MP: 65-67 °C) and the related 4-Nitrophenyl acetate (MP: 77-80 °C). Rigorous thermal analysis is required to distinguish these species.*

## Synthesis & Crystallization Protocol

To generate high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and recrystallization workflow is essential. The following protocol minimizes impurities that disrupt crystal lattice formation.

### Synthetic Route (Williamson Ether Synthesis)

Reaction: 4-Nitrophenol + Methyl Chloroacetate

#### Methyl (4-nitrophenoxy)acetate

- Reagents: Dissolve 4-Nitrophenol (1.0 eq) and anhydrous (4.0 eq) in anhydrous Acetone.
- Addition: Add Methyl Chloroacetate (1.5 eq) dropwise to the refluxing mixture.
- Reflux: Maintain reflux for 12 hours to ensure complete conversion.
- Workup: Remove acetone in vacuo. Resuspend residue in water and extract with Ethyl Acetate.
- Purification: Recrystallize the crude solid from an Ethyl Acetate : Hexane (1:5) mixture.

## Crystallization Workflow Diagram

The following Graphviz diagram outlines the critical path from crude synthesis to diffraction-quality crystals.



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Figure 1: Optimized workflow for isolating single crystals of **Methyl (4-nitrophenoxy)acetate**.

## Structural Characterization Logic

Once crystals are obtained, their identity must be confirmed through a multi-modal approach.

### Spectroscopic Signatures

- FTIR (ATR): Look for the characteristic ester carbonyl stretch ( ) at 1735–1750  $\text{cm}^{-1}$  and the asymmetric nitro stretch ( ) at 1500–1530  $\text{cm}^{-1}$ . The ether linkage ( ) typically appears around 1200–1250  $\text{cm}^{-1}$ .
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):

- 8.20 (d, 2H, Ar-H ortho to )
- 6.95 (d, 2H, Ar-H ortho to Ether)
- 4.70 (s, 2H, )
- 3.80 (s, 3H, )

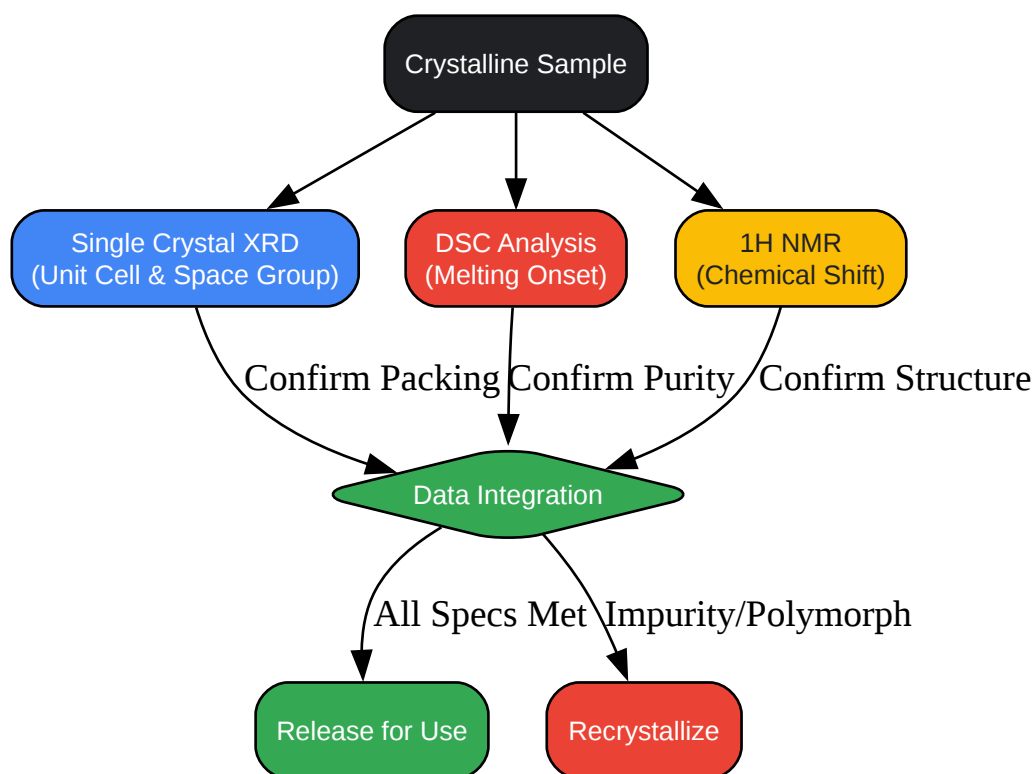
## Crystallographic Architecture (Predicted)

While specific unit cell parameters for CAS 19786-48-2 are often determined de novo, the crystal lattice is expected to be stabilized by:

- Stacking: Interactions between the electron-deficient nitro-aromatic rings.
- Weak Hydrogen Bonding:  
interactions involving the nitro oxygen atoms and the glycolic methylene protons.
- Planarity: The phenoxy core is expected to be planar, with the acetate tail adopting a syn- or anti-periplanar conformation to minimize steric strain.

## Structural Validation Diagram

This logic gate ensures that only pure, single-phase material moves forward in development.



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Figure 2: Decision matrix for structural validation of the synthesized crystals.

## References

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